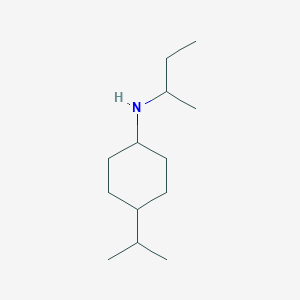![molecular formula C6H5ClN4 B13072823 4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine](/img/structure/B13072823.png)
4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine is a heterocyclic compound that features a fused pyrrolo-triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine typically involves the formation of the pyrrolo[2,1-f][1,2,4]triazine core followed by chlorination. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from pyrrole derivatives, the synthesis can proceed through a series of steps including bromination, formation of triazinium intermediates, and subsequent cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, often employing optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines and thiols. Oxidation reactions may involve reagents like hydrogen peroxide or other oxidizing agents, while reduction reactions could use agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine has several applications in scientific research:
Biological Studies: The compound’s ability to interact with specific biological targets makes it useful in studying cellular pathways and disease mechanisms.
Industrial Applications: Its derivatives may be used in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine involves its interaction with specific molecular targets, such as AAK1. By inhibiting AAK1, the compound can modulate receptor endocytosis and affect various cellular processes. This inhibition can lead to reduced pain response and potential antiviral effects .
Comparaison Avec Des Composés Similaires
4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine can be compared with other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:
Avapritinib: A kinase inhibitor used in cancer therapy, also featuring the pyrrolo[2,1-f][1,2,4]triazine scaffold.
The uniqueness of this compound lies in its specific substitution pattern and its potential as an AAK1 inhibitor, which distinguishes it from other compounds with similar core structures.
Propriétés
Formule moléculaire |
C6H5ClN4 |
|---|---|
Poids moléculaire |
168.58 g/mol |
Nom IUPAC |
4-chloropyrrolo[2,1-f][1,2,4]triazin-6-amine |
InChI |
InChI=1S/C6H5ClN4/c7-6-5-1-4(8)2-11(5)10-3-9-6/h1-3H,8H2 |
Clé InChI |
CLDMNHVYVZPVSE-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=NN2C=C1N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13072745.png)
![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)
![10-Chlorobenzo[g]quinoline](/img/structure/B13072769.png)
![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)


![6,7-dichloroBenzo[b]thiophene](/img/structure/B13072793.png)





![2-[(3-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13072817.png)

